Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

cevipabulin structure activity relationship SAR

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cevipabulin

CAS No.: 849550-05-6

Cat. No.: S548461

Molecular Structure and Mechanism of Action

Cevipabulin (TTI-237) is a synthetic 1,2,4-triazolo[1,5-a]pyrimidine derivative with the molecular formula
C18H1sClIFs5NeO and a molecular weight of 464.82 g/mol [1]. Its structure features a triazolopyrimidine core,

a fluorinated phenyl group, and a chiral side chain with a trifluoromethyl group [2].

A pivotal X-ray crystallography study revealed that Cevipabulin has a unique dual-binding mechanism. It
binds not only to the well-characterized vinblastine site on -tubulin but also to a novel seventh site on a-
tubulin [3]. Binding at this novel a-tubulin site pushes the aT5 loop outward, making the non-exchangeable
GTP exchangeable. This reduces tubulin stability, leading to its destabilization and proteasome-mediated

degradation [3]. This degradation effect is a key differentiator from other microtubule-targeting agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of triazolopyrimidines like Cevipabulin is highly sensitive to substitutions at the C6
and C7 positions of the core scaffold. The nature of the substituent at C6 is a critical determinant for whether

a compound in this class acts as a microtubule stabilizer or disruptor [2].

The table below summarizes the impact of key structural modifications:
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Structural Feature &
Position

Impact on Activity & Function

Key Evidence

C6 Substituent

C7 Chiral Side
Chain

Triazolopyrimidine
Core

Determines MT-stabilizing vs.
destabilizing activity. Certain alkoxide
side chains (as in Cevipabulin) are
linked to tubulin degradation.

(S)-1,1,1-trifluoropropan-2-amine is
crucial for high-affinity binding to the
vinblastine site.

Serves as a privileged scaffold for
binding to tubulin. Preferred over a
phenylpyrimidine core for achieving
desired MT-stabilizing profile.

Replacing the alkoxide with fluorine
switches activity from degradation to
pure stabilization [2].

The stereochemistry and
trifluoromethyl group are essential
for optimal interaction with the
tubulin protein [2].

The core structure itself is essential
for the anti-mitotic activity, but its
effects are modulated by the C6/C7
substituents [2].

Key Biological and Pharmacological Data

Cevipabulin exhibits potent cytotoxicity and has shown efficacy in preclinical models, outlined in the table

below.
Assay Type /
VL Result / Value Notes | Context
Model
Cytotoxicity 18-40 nM Range across human tumor cell lines (e.g., ovarian,
(ICs0) breast, prostate) [1].
In Vivo Active at 15-20 mg/kg (IV); Dose-dependent inhibition of human tumor
Antitumor 25 mg/kg (Oral) xenografts (e.g., colon adenocarcinoma,
Activity glioblastoma) in mice [1].
Tubulin Yes (Post-transcriptional, Observed in HelLa, Hct116, H460, and SU-DHL-6

Degradation

Proteasome-dependent)

[3].

cell lines; blocked by proteasome inhibitor MG132
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Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are the methodologies for core

experiments cited in the literature.

1. Cell-Based Microtubule Stabilization Assay [2]

e Purpose: To evaluate compound-dependent changes in tubulin polymerization and total tubulin
levels.
e Procedure:

o Cell Culture & Treatment: Culture QBI293 cells (or other relevant line). Treat cells with the test
compound (e.g., 1 and 10 uM) for 4 hours. Include controls (DMSO as negative, 100 nM
Cevipabulin as positive).

o Cell Lysis: Lyse cells to extract proteins.

o ELISA Measurement: Quantify levels of acetylated a-tubulin (AcTub, a marker of stable
microtubules) and total a-tubulin (a-Tub) in lysates using specific antibodies in an ELISA.

o Data Analysis: Calculate fold-change in AcTub levels relative to DMSO control. To normalize
for inter-assay variability, also normalize the values to the response induced by the 100 nM
Cevipabulin positive control.

2. Tubulin Degradation Assay [3]

e Purpose: To confirm that a reduction in tubulin protein is due to post-transcriptional degradation via
the proteasome pathway.
e Procedure:
o Treatment: Treat cancer cells (e.g., HeLa) with the compound over a time course (e.g., 0-24
hours) and a dose range.
o Immunoblotting (Western Blot): Analyze cell lysates by Western blot using antibodies against
o-tubulin and B-tubulin. Use an antibody for a stable protein (e.g., GAPDH) as a loading control.
o Proteasome Inhibition: Co-treat cells with the compound and a proteasome inhibitor (e.g.,
MG132). Perform Western blot as in the previous step. A blockage of tubulin reduction by
MG132 confirms proteasome-dependent degradation.
o PCR Analysis: Isolate mRNA from treated and untreated cells. Perform quantitative PCR
(qPCR) using primers for a- and B-tubulin. No change in mRNA levels confirms the effect is
post-transcriptional.

Cevipabulin's Dual Binding Mechanism

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8569887/
https://www.smolecule.com/products/s548461?utm_src=pdf-body
https://www.smolecule.com/products/s548461?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8133757/
https://www.smolecule.com/products/s548461?utm_src=pdf-body
https://www.smolecule.com/products/s548461?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

The following diagram illustrates the unique dual-binding mechanism of Cevipabulin to the af-tubulin

heterodimer, which underpins its distinct biological activity.

Cevipabulin Dual Binding to Tubulin
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This diagram illustrates Cevipabulin's simultaneous binding to the vinblastine site on -tubulin and a novel
site on o-tubulin. The binding at the novel a-tubulin site is responsible for making the non-exchangeable

GTP exchangeable, which destabilizes the tubulin heterodimer and triggers its proteasomal degradation [3].
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Research Implications and Future Directions

Cevipabulin's identification of a novel binding site on a-tubulin opens a new avenue for developing tubulin
degraders as a new generation of antimicrotubule drugs [3]. Furthermore, the profound effect of the C6
substituent on the compound's mechanism (stabilization vs. degradation) provides a valuable template for
medicinal chemists. This knowledge allows for the rational design of next-generation triazolopyrimidines
with tailored properties, such as improved physicochemical profiles, pharmacokinetics, and a cleaner

mechanism of action focused purely on stabilization for potential applications in neurodegenerative diseases

[2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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